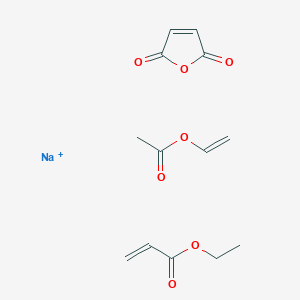

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt, commonly known as PEF, is a biopolymer that has gained significant attention in recent years due to its potential as a sustainable alternative to traditional petrochemical-based plastics. PEF is a thermoplastic polymer that is derived from plant-based sources such as sugars and starches.

Wissenschaftliche Forschungsanwendungen

PEF has a wide range of potential applications in various industries, including packaging, textiles, and electronics. PEF has been shown to have excellent mechanical properties, such as high tensile strength and stiffness, making it an ideal material for use in packaging materials. PEF is also highly resistant to oxygen and carbon dioxide, which makes it an excellent barrier material for food packaging. Additionally, PEF has been shown to have excellent thermal stability, which makes it an ideal material for use in electronic components.

Wirkmechanismus

The mechanism of action of PEF is not well understood. However, it is believed that PEF interacts with cell membranes and disrupts their structure, leading to cell death. PEF has also been shown to have antimicrobial properties, which may contribute to its mechanism of action.

Biochemische Und Physiologische Effekte

PEF has been shown to be non-toxic and biocompatible, making it a potential material for use in biomedical applications. PEF has also been shown to have antioxidant properties, which may have potential health benefits.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using PEF in lab experiments is its biodegradability. PEF can be broken down into its constituent parts by microorganisms, making it an ideal material for use in environmental studies. However, PEF is also highly hydrophobic, which can make it difficult to work with in certain experimental conditions.

Zukünftige Richtungen

There are several potential future directions for research on PEF. One area of research is the development of new synthesis methods that use renewable resources such as lignocellulosic biomass. Another area of research is the development of new applications for PEF, such as in the biomedical field. Additionally, research on the biodegradation of PEF in different environments could help to better understand its potential environmental impact.

In conclusion, PEF is a promising biopolymer that has many potential applications in various industries. Its unique properties make it an ideal material for use in packaging, textiles, and electronics. Further research is needed to fully understand the mechanism of action of PEF and to develop new synthesis methods and applications.

Synthesemethoden

PEF is synthesized through a condensation reaction between ethylene glycol and terephthalic acid, followed by a dehydration reaction to form a monomer called 2,5-furandicarboxylic acid (FDCA). The FDCA is then polymerized with ethylene glycol to form PEF. The synthesis of PEF can also be achieved through the use of renewable resources such as fructose and glucose, which are converted into FDCA through a series of chemical reactions.

Eigenschaften

CAS-Nummer |

111560-38-4 |

|---|---|

Produktname |

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt |

Molekularformel |

C13H16NaO7+ |

Molekulargewicht |

307.25 g/mol |

IUPAC-Name |

sodium;ethenyl acetate;ethyl prop-2-enoate;furan-2,5-dione |

InChI |

InChI=1S/C5H8O2.C4H2O3.C4H6O2.Na/c1-3-5(6)7-4-2;5-3-1-2-4(6)7-3;1-3-6-4(2)5;/h3H,1,4H2,2H3;1-2H;3H,1H2,2H3;/q;;;+1 |

InChI-Schlüssel |

AEFMHGISUFGBLA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |

Kanonische SMILES |

CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |

Andere CAS-Nummern |

111560-38-4 |

Synonyme |

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)

![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)

![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)

![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)